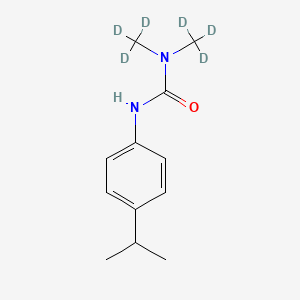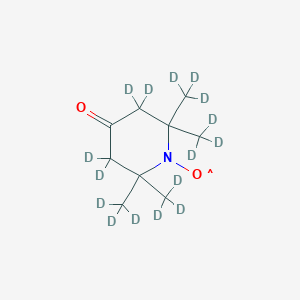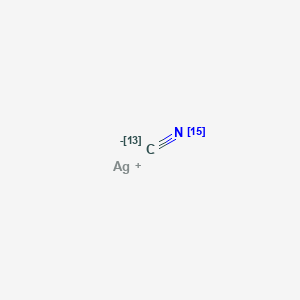
N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide
Descripción general
Descripción
“N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” is an organic compound1. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as N,N’-Bis(2-hydroxyethyl)ethylenediamine2 and N,N’-Bis(2-hydroxyethyl)terephthalamide3, are known and have been studied.
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, N,N’-Bis(2-hydroxyethyl)ethylenediamine can be synthesized from ethylenediamine and 2-hydroxyethyl groups2. However, the specific synthesis process for “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” is not explicitly available. However, based on its name, it can be inferred that it contains a benzene ring with two carboxamide groups and two hydroxyethyl groups attached. Similar compounds like N,N’-Bis(2-hydroxyethyl)ethylenediamine have a linear structure with two hydroxyethyl groups attached to an ethylenediamine core2.Chemical Reactions Analysis
The specific chemical reactions involving “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” are not readily available in the literature. However, compounds with similar structures may undergo reactions typical of amides and alcohols.Physical And Chemical Properties Analysis
The physical and chemical properties of “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” are not readily available in the literature. However, similar compounds like N,N’-Bis(2-hydroxyethyl)ethylenediamine have a melting point of 98-100 °C2.Aplicaciones Científicas De Investigación
Synthesis and Properties of Aromatic Polyamides
Aromatic polyamides derived from N1,N2-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide have been explored for their unique properties and applications. The synthesis involves direct polycondensation processes that yield polymers with high inherent viscosities and excellent solubility in aprotic solvents. These polymers form transparent, flexible, and tough films, showcasing high tensile strength, elongation at break, and initial modulus. Their glass transition temperatures and thermal stability are notably high, making them suitable for high-performance materials applications (Yang et al., 1996).
Advanced Polymer Design and Functionality
Further research has expanded on the basic structures to create polymers with even more refined and specialized properties. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) show remarkable solubility and thermal stability, with glass transition temperatures exceeding 200°C and 10% weight loss temperatures surpassing 480°C in both nitrogen and air environments. These materials also offer transparent, flexible, and tough film-forming capabilities, illustrating the compound's role in developing high-performance polyamides (Hsiao et al., 2000).
Supramolecular Chemistry Applications
The compound's versatility extends into supramolecular chemistry, where it aids in the creation of PEG-co-oligo(p-benzamide)s with unique aggregation properties. These materials demonstrate a transition from molecular dissolution in nonpolar solvents to rigid, rod-like aggregates in various environments, including water. This behavior is indicative of potential applications in nanotechnology and materials science, where controlled aggregation and structure formation are crucial (König et al., 2007).
Catalysis and Polymerization
N1,N2-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide derivatives also play a role in catalysis, particularly in the polymerization of ε-caprolactone. Research has shown that aluminum complexes derived from similar triaza ligands exhibit catalytic activity towards the ring-opening polymerization of ε-caprolactone, indicating potential for biodegradable polymer production (Bakthavachalam & Reddy, 2013).
Safety And Hazards
The safety and hazards associated with “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” are not readily available in the literature. However, similar compounds like N,N’-Bis(2-hydroxyethyl)ethylenediamine are known to cause severe skin burns and eye damage, and may cause respiratory irritation4.
Direcciones Futuras
The future directions for the study and application of “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide” are not readily available in the literature. However, similar compounds are used in various fields, including chemical synthesis and material science2.
Please note that the information provided is based on the available literature and may not be fully accurate or complete due to the limited information on the specific compound “N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide”.
Propiedades
IUPAC Name |
1-N,2-N-bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-7-5-13-11(17)9-3-1-2-4-10(9)12(18)14-6-8-16/h1-4,15-16H,5-8H2,(H,13,17)(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCUUDMWOYEPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCO)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601501 | |
| Record name | N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
CAS RN |
19532-97-9 | |
| Record name | N~1~,N~2~-Bis(2-hydroxyethyl)benzene-1,2-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















